
2-Aminoethanesulfonic tetracosanoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-Lignoceroyl Taurine can be synthesized through the reaction of lignoceric acid with taurine. The reaction typically involves the activation of lignoceric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions and using efficient purification techniques to obtain high yields and purity .
化学反応の分析
Types of Reactions
N-Lignoceroyl Taurine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by FAAH, leading to the formation of lignoceric acid and taurine.
Oxidation: Can be oxidized to form corresponding sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: FAAH enzyme, physiological conditions (pH 7.4, 37°C).
Major Products Formed
Hydrolysis: Lignoceric acid and taurine.
Oxidation: Sulfonic acids and other oxidized derivatives.
科学的研究の応用
N-Lignoceroyl Taurine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of taurine-conjugated fatty acids.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and inflammation.
Industry: Used in the development of bioactive lipids and as a reference standard in lipidomics research.
作用機序
N-Lignoceroyl Taurine exerts its effects primarily through interaction with FAAH, which hydrolyzes the compound into lignoceric acid and taurine . It also activates members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These interactions influence various cellular processes, including inflammation and pain signaling .
類似化合物との比較
Similar Compounds
N-Arachidonoyl Taurine: Another taurine-conjugated fatty acid with similar biological activities.
N-Oleoyl Taurine: Known for its role in lipid signaling and metabolism.
N-Palmitoyl Taurine: Involved in cellular signaling pathways.
Uniqueness
N-Lignoceroyl Taurine is unique due to its long lignoceric acid chain, which influences its interaction with enzymes and receptors differently compared to other taurine-conjugated fatty acids . Its specific activation of TRPV1 and TRPV4 channels also sets it apart from similar compounds .
特性
分子式 |
C26H53NO4S |
|---|---|
分子量 |
475.8 g/mol |
IUPAC名 |
2-aminoethylsulfonyl tetracosanoate |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)31-32(29,30)25-24-27/h2-25,27H2,1H3 |
InChIキー |
GLXKZOPTGNEHKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OS(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


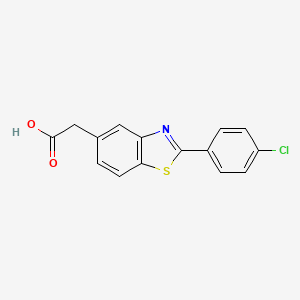
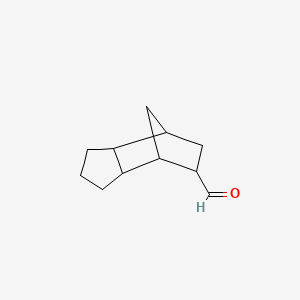
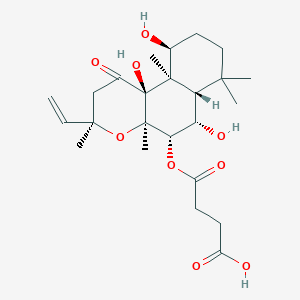
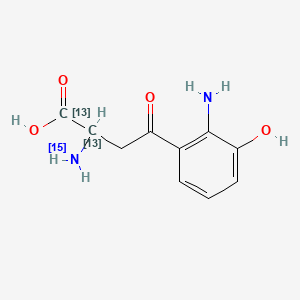
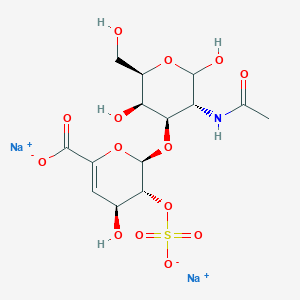
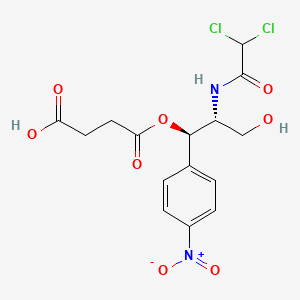


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)





